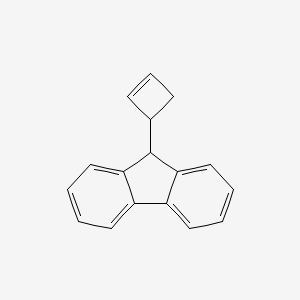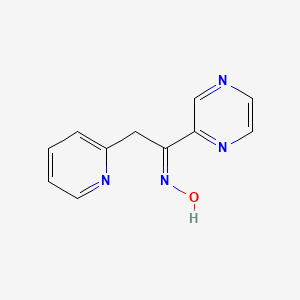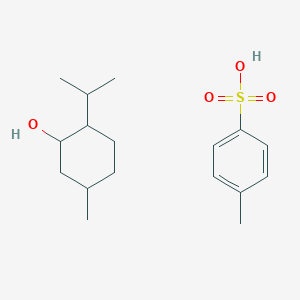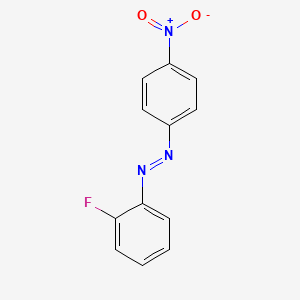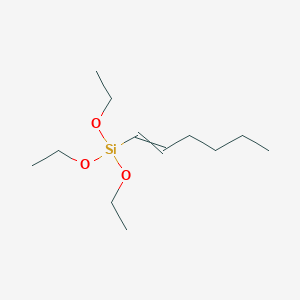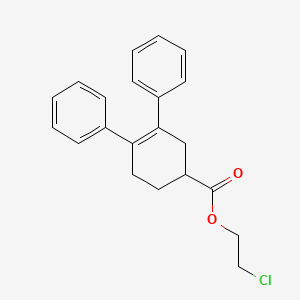
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes This compound is characterized by the presence of a chloroethyl group, two phenyl groups, and a cyclohexene ring with a carboxylate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alkoxides can be used under mild to moderate conditions.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution: Formation of 2-hydroxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate or 2-aminoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate.
Oxidation: Formation of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid or corresponding ketones.
Reduction: Formation of 2-ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate or corresponding alcohols.
科学研究应用
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-Chloroethyl 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a chloroethyl group and a carboxylate functional group on a cyclohexene ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62544-44-9 |
|---|---|
分子式 |
C21H21ClO2 |
分子量 |
340.8 g/mol |
IUPAC 名称 |
2-chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H21ClO2/c22-13-14-24-21(23)18-11-12-19(16-7-3-1-4-8-16)20(15-18)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
InChI 键 |
INUOFQINARVAMS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(CC1C(=O)OCCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



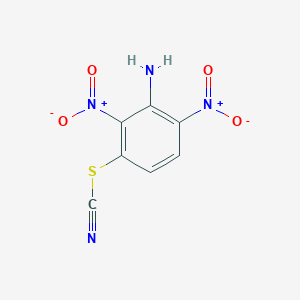
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

